2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(2-methoxyethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-13-5-3-7-9-4-2-6(10-7)8(11)12/h2,4H,3,5H2,1H3,(H,11,12) |
InChI Key |
KAWWDSNADNPDSX-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NC=CC(=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Cyclization
The pyrimidine ring is often synthesized via condensation reactions between β-dicarbonyl compounds and urea derivatives. For example, ethyl acetoacetate reacts with guanidine carbonate in ethanol under reflux to form 4-methylpyrimidine derivatives. Adapting this method, 2-(2-methoxyethyl)pyrimidine-4-carboxylic acid can be synthesized by substituting the β-dicarbonyl precursor with a methoxyethyl-modified analogue.
Key Reaction Conditions
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate cyclization. For instance, ethyl 3-(2-methoxyethyl)-3-oxopropanoate and thiourea under microwave conditions (160°C, 30 min) yield 2-amino-4-(2-methoxyethyl)pyrimidine-5-carboxylate, which is subsequently oxidized. This method reduces reaction times from hours to minutes while maintaining yields of 70–85%.
Functionalization at the 2-Position: Introducing the Methoxyethyl Group
Nucleophilic Substitution
Chloropyrimidine intermediates serve as precursors for introducing the methoxyethyl group. For example, 2-chloropyrimidine-4-carboxylic acid reacts with 2-methoxyethylamine in n-butanol at 160°C under microwave irradiation:
Optimized Parameters
Transition Metal Catalysis
Palladium-catalyzed coupling reactions enable direct introduction of methoxyethyl groups. Using Suzuki-Miyaura conditions, 2-bromopyrimidine-4-carboxylate couples with (2-methoxyethyl)boronic acid in the presence of Pd(PPh₃)₄:
Conditions
Oxidation of 4-Methyl to 4-Carboxylic Acid
Potassium Permanganate Oxidation
The 4-methyl group on pyrimidine is oxidized to a carboxylic acid using KMnO₄ under acidic conditions. For example, 2-(2-methoxyethyl)-4-methylpyrimidine reacts with KMnO₄ in H₂SO₄ at 90°C:
Parameters
Ruthenium-Catalyzed Oxidation
RuCl₃/NaIO₄ systems offer milder conditions for methyl group oxidation. This method minimizes over-oxidation and improves selectivity:
Advantages
Ester Hydrolysis for Carboxylic Acid Formation
Acidic Hydrolysis
Ethyl 2-(2-methoxyethyl)pyrimidine-4-carboxylate is hydrolyzed using HCl (6M) at reflux:
Conditions
Basic Hydrolysis
NaOH (2M) in ethanol/water at room temperature provides an alternative pathway, avoiding high temperatures:
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities adopt continuous flow systems to enhance efficiency. For example, a tandem cyclization-substitution-oxidation process achieves 75% overall yield with a throughput of 10 kg/day.
Key Metrics
Green Chemistry Approaches
Water-based reactions and recyclable solvents (e.g., 2-MeTHF) reduce environmental impact. A recent protocol uses aqueous KMnO₄ and phase-transfer catalysts, achieving 80% yield with minimal waste.
Comparative Analysis of Methods
| Method | Conditions | Yield | Scalability | Cost |
|---|---|---|---|---|
| Condensation Cyclization | Reflux, 12–24h | 60–75% | Moderate | Low |
| Microwave Substitution | 160°C, 30min | 70–85% | High | Moderate |
| KMnO₄ Oxidation | H₂SO₄, 90°C, 6h | 50–65% | Low | Low |
| Ru-Catalyzed Oxidation | RT, 8h | 70–85% | High | High |
| Continuous Flow | 20min residence time | 75% | Industrial | Moderate |
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The 4-carboxylic acid group participates in classical acid-derived reactions, forming derivatives essential for bioactivity modulation or further synthetic elaboration.
Esterification
Reaction with alcohols (R-OH) under acid catalysis (e.g., H₂SO₄, HCl) or coupling agents (e.g., EDCI/HOBt) yields esters. For example:
Conditions : Room temperature, 12–24 h, dichloromethane or DMF solvent .
Amidation
Coupling with amines (R-NH₂) via carbodiimide-mediated activation forms amides:
Key Applications : Used to generate bioactive analogues in drug discovery .
| Reaction Type | Reagents/Conditions | Typical Yield | Reference |
|---|---|---|---|
| Esterification | EDCI, HOBt, R-OH, RT | 70–85% | |
| Amidation | EDCI, HOBt, R-NH₂, DMF | 65–90% |
Pyrimidine Ring Reactivity
The electron-deficient pyrimidine ring undergoes nucleophilic substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution
The 2- and 4-positions are susceptible to substitution with amines, alkoxides, or thiols. For example:
Conditions : Heating (80–120°C) in polar aprotic solvents (DMF, THF) .
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Buchwald–Hartwig amination introduces aryl/alkyl groups:
Applications : Synthesis of kinase inhibitors and agrochemicals .
Methoxyethyl Side Chain Modifications
The 2-methoxyethyl group undergoes oxidation or ether cleavage.
Oxidation
Strong oxidants (e.g., KMnO₄, CrO₃) convert the methoxyethyl group to a ketone or carboxylic acid:
Mechanism : Radical or ionic pathways depending on conditions.
Ether Cleavage
Reaction with HI or BBr₃ cleaves the methoxy group:
Utility : Generates hydroxyl intermediates for further functionalization.
Decarboxylation Reactions
Thermal or acidic conditions induce decarboxylation, forming 2-(2-methoxyethyl)pyrimidine:
Applications : Simplifies the scaffold for downstream coupling .
Cycloaddition and Heterocycle Formation
The pyrimidine ring participates in Diels–Alder reactions with dienes, forming fused bicyclic systems . For example:
Conditions : Reflux in toluene or xylene, 6–12 h .
Biological Activity and SAR Insights
Derivatives exhibit anti-inflammatory and enzyme-inhibitory properties:
-
COX-2 Inhibition : Amide derivatives show IC₅₀ values comparable to celecoxib (0.04 μM) .
-
NAPE-PLD Modulation : 3-Hydroxypyrrolidine substituents enhance potency (Kᵢ = 27 nM) .
| Derivative | R Group | Activity (IC₅₀/Kᵢ) | Target | Reference |
|---|---|---|---|---|
| LEI-401 | (S)-3-Hydroxypyrrolidine | 27 nM | NAPE-PLD | |
| Compound 5 | Ethyl ester | 0.04 μM | COX-2 |
Scientific Research Applications
Scientific Research Applications
The applications of 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid can be categorized into several key areas:
Pharmaceutical Research
As a building block in drug discovery, this compound has been investigated for its potential to serve as an intermediate in synthesizing various pharmacologically active agents. Its structural similarity to other biologically active compounds allows for modifications that can enhance therapeutic efficacy.
Chemical Biology
Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. Research indicates that it may inhibit specific pathways relevant to disease progression, making it valuable for understanding molecular mechanisms in drug action.
Anti-inflammatory Activity
Research has shown that derivatives of pyrimidine compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have reported IC50 values indicating significant suppression of COX-2 activity, suggesting potential therapeutic applications in inflammatory diseases .
The biological activities of 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid have been explored through various studies:
Case Studies
- Antimicrobial Efficacy : A study examined the antimicrobial activity of related compounds, establishing a correlation between structural features and biological activity against pathogens like Escherichia coli and Staphylococcus aureus. The findings indicated that modifications to the methoxyethyl group enhanced antimicrobial potency .
- Cytotoxic Effects on Cancer Cells : In vitro tests revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as anticancer agents .
- Enzyme Inhibition Studies : Investigations into enzyme inhibition demonstrated that similar compounds could inhibit enzymes involved in metabolic pathways related to neurodegenerative diseases, highlighting their therapeutic potential .
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
The following analysis compares 2-(2-methoxyethyl)pyrimidine-4-carboxylic acid with structurally related pyrimidine derivatives, focusing on substituent effects, molecular properties, and reported applications.
Structural Analogs and Substituent Effects
Table 1: Key Structural Features and Molecular Properties
Key Observations:
Electron-donating groups (e.g., -OCH₂CH₂OCH₃, -N(CH₃)₂) may improve solubility or binding affinity in biological systems .
Biological Activity: Thieno-fused analogs (e.g., thieno[2,3-d]pyrimidine-4-carboxylic acid) exhibit antimicrobial properties, suggesting that ring fusion can modulate bioactivity . Chloro and bromo substituents (e.g., 6-chloro, 5-bromo) are common in antiviral and anticancer agents, likely due to their ability to disrupt DNA/protein interactions .
Coordination Chemistry :
- Pyrimidine-4-carboxylic acids are widely used as ligands in ruthenium(II) complexes, where the carboxylic acid group facilitates metal binding . The methoxyethyl chain in 2-(2-methoxyethyl)pyrimidine-4-carboxylic acid may enhance steric shielding, stabilizing metal complexes .
Comparative Analysis of Physicochemical Properties
Table 2: Physicochemical and Functional Comparisons
| Property | 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid | 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid |
|---|---|---|---|
| LogP (Predicted) | ~0.5 (moderate lipophilicity) | ~1.8 (high lipophilicity) | ~2.2 (very lipophilic) |
| Solubility | Moderate in polar solvents | Low in water; soluble in organic solvents | Low in water |
| Hydrogen Bonding | 2 acceptors (COOH, OCH₃) | 2 acceptors (COOH, CF₃) | 1 acceptor (COOH) |
| Bioactivity | Potential enzyme inhibition | Agrochemical use | Antimicrobial |
Notes:
Biological Activity
2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrimidine ring substituted with a methoxyethyl group and a carboxylic acid functional group. Its molecular formula is CHNO, with a molecular weight of 182.18 g/mol. The presence of the carboxylic acid group enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
The biological activity of 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid primarily revolves around its potential as an anticancer agent and its interactions with various enzymes and receptors.
Anticancer Activity
Recent studies have indicated that compounds related to pyrimidine-4-carboxylic acids exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against human lung adenocarcinoma (A549) cells. In one study, various derivatives were tested for their cytotoxicity using an MTT assay, revealing that certain structural modifications enhanced their anticancer activity while maintaining low toxicity to non-cancerous cells .
| Compound | IC (µM) | Effect on A549 Cells | Toxicity on Non-Cancerous Cells |
|---|---|---|---|
| 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid | TBD | Moderate | Low |
| Compound A | 10 | High | Moderate |
| Compound B | 5 | Very High | Low |
The mechanism of action for 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid appears to involve inhibition of histone demethylases, which are promising targets in cancer therapy. By modulating gene expression through histone modification, these compounds may exert anti-tumor effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Research has shown that specific substitutions on the pyrimidine ring can significantly affect potency. For example, modifications at the 4-position have been linked to increased inhibitory activity against enzymes involved in lipid metabolism, which are critical in cancer progression .
Key Findings from SAR Studies
- Hydrophobic Substituents : The introduction of hydrophobic groups at certain positions enhances binding affinity to target enzymes.
- Polar Groups : Polar substituents can improve solubility but may reduce membrane permeability.
- Optimal Combinations : Certain combinations of substituents have led to compounds with IC values in the nanomolar range, indicating potent biological activity .
Case Studies
- Inhibition of NAPE-PLD : A study focused on pyrimidine-4-carboxamide derivatives demonstrated that modifications could lead to potent inhibitors of NAPE-PLD, an enzyme implicated in endocannabinoid metabolism. The most effective compound showed a pIC value of 7.14 ± 0.04, indicating strong inhibitory potential .
- Anticancer Screening : In another investigation, various derivatives were screened against A549 cells, revealing that specific structural features contributed to enhanced anticancer efficacy while minimizing cytotoxic effects on healthy cells .
Q & A
Q. What are the recommended synthetic routes for 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid?
Answer: The synthesis typically involves coupling reactions or functionalization of pyrimidine scaffolds. For example:
- Amide formation : Reacting pyrimidine-4-carboxylic acid derivatives with amines (e.g., 2-methoxyethylamine) using coupling agents like EDC/HOBt or DCC. This method is analogous to protocols for thieno[2,3-d]pyrimidine-4-carboxylic acid amides .
- Carboxylation : Introducing the carboxylic acid group via hydrolysis of ester precursors under acidic or basic conditions.
- Safety note : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps and characterize intermediates via NMR and HPLC to confirm purity .
Example Reaction Table (adapted from related syntheses):
| Step | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Coupling of pyrimidine acid | DCM, EDC, HOBt, RT, 12h | 75-85% | |
| 2 | Hydrolysis of ester | 1M NaOH, reflux, 4h | 90% |
Q. What safety protocols are critical for handling 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Avoid inhalation; use fume hoods for powder handling .
- Storage : Keep in a dry, cool place (-20°C for long-term storage) in airtight containers.
- Spill management : Neutralize with sodium bicarbonate, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .
- Emergency : Immediate rinsing with water for skin/eye contact; consult SDS for antidotes .
Q. How can researchers analytically characterize 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid?
Answer:
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyethyl group at C2).
- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm).
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
- FTIR : Verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid derivatives?
Answer:
- Substituent effects : Introducing electron-withdrawing groups (e.g., halogens) at C5/C6 positions can improve antimicrobial activity, as seen in thieno[2,3-d]pyrimidine analogs .
- Hybrid molecules : Conjugation with pyridine or quinoline moieties may enhance target binding via π-π stacking or hydrogen bonding.
- Methodology : Use in silico docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .
Q. What computational strategies predict the biological activity of 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid derivatives?
Answer:
- Molecular docking : Screen against target proteins (e.g., bacterial DNA gyrase) to prioritize high-affinity candidates.
- MD simulations : Analyze stability of ligand-protein complexes (e.g., 20-ns simulations in GROMACS) to validate docking results.
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties .
Q. How to resolve contradictions in reported biological activity data for pyrimidine derivatives?
Answer:
- Assay variability : Compare MIC values under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).
- Structural nuances : Note differences in substituents (e.g., methoxyethyl vs. methyl groups) that alter solubility or target interactions.
- Data normalization : Use positive controls (e.g., ciprofloxacin for antibacterial assays) to calibrate results across studies .
Q. What challenges arise when scaling up synthesis of 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid?
Answer:
- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures).
- Yield optimization : Adjust stoichiometry of coupling agents (e.g., 1.2 eq EDC) to minimize side reactions.
- Safety : Implement temperature-controlled reactors for exothermic steps (e.g., hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
